(5Z)-N-[(4-tert-butylphenyl)methoxy]-3-(4-methylphenyl)-5H-indeno[1,2-c]pyridazin-5-imine
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Description
(5Z)-N-[(4-tert-butylphenyl)methoxy]-3-(4-methylphenyl)-5H-indeno[1,2-c]pyridazin-5-imine is a useful research compound. Its molecular formula is C29H27N3O and its molecular weight is 433.555. The purity is usually 95%.
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Scientific Research Applications
Structural Analysis and Crystallography
The study of imidazo[1,2-a]pyridine derivatives, including compounds structurally related to (5Z)-N-[(4-tert-butylphenyl)methoxy]-3-(4-methylphenyl)-5H-indeno[1,2-c]pyridazin-5-imine, has been significant in crystallography. Research by Dhanalakshmi et al. (2018) focuses on the crystal structure and Hirshfeld surface analysis of such derivatives, providing insights into their molecular orientations and interactions (Dhanalakshmi, Ramanjaneyulu, Thennarasu, & Aravindhan, 2018).
Synthesis and Chemical Reactions
Studies on the synthesis of related compounds have been conducted to understand their chemical behaviors and potential applications. For instance, Kosolapova et al. (2013) explored the synthesis and structure of reaction products involving similar furanone and nitrogen-containing agents, contributing to the knowledge of chemical synthesis and reaction pathways of these compounds (Kosolapova, Kurbangalieva, Valiev, Lodochnikova, Berdnikov, & Chmutova, 2013).
Monoamine Oxidase Inhibitors
Compounds in the 5H-indeno[1,2-c]pyridazin-5-one family, closely related to the compound , have been identified as potent monoamine oxidase (MAO) inhibitors. Frédérick et al. (2004) provided structural analyses of such compounds, which are crucial in understanding their pharmacological potential (Frédérick, Norberg, Durant, Ooms, & Wouters, 2004).
Synthesis and Inhibition Studies
Reniers et al. (2011) conducted synthesis and inhibition studies of 5H-indeno[1,2-c]pyridazin-5-one derivatives, focusing on their inhibitory potency against human monoamine oxidase A and B. Such research is crucial in developing new therapeutic agents (Reniers, Meinguet, Moineaux, Masereel, Vincent, Frédérick, & Wouters, 2011).
Interaction Studies
Interaction studies, such as those by Barlin et al. (1996), have explored the binding of similar compounds to central and peripheral-type benzodiazepine receptors, providing insights into their potential use in pharmaceutical applications (Barlin, Davies, Harrison, Ireland, & Willis, 1996).
properties
IUPAC Name |
(Z)-N-[(4-tert-butylphenyl)methoxy]-3-(4-methylphenyl)indeno[1,2-c]pyridazin-5-imine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27N3O/c1-19-9-13-21(14-10-19)26-17-25-27(31-30-26)23-7-5-6-8-24(23)28(25)32-33-18-20-11-15-22(16-12-20)29(2,3)4/h5-17H,18H2,1-4H3/b32-28- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCNLFCHZAUIJTI-BLCKFSMSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C3C4=CC=CC=C4C(=NOCC5=CC=C(C=C5)C(C)(C)C)C3=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NN=C3C4=CC=CC=C4/C(=N/OCC5=CC=C(C=C5)C(C)(C)C)/C3=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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